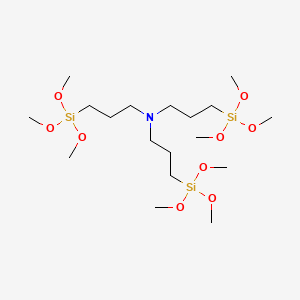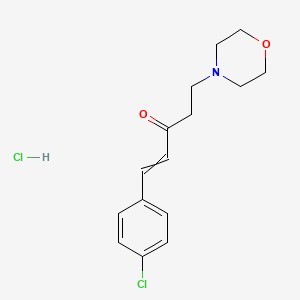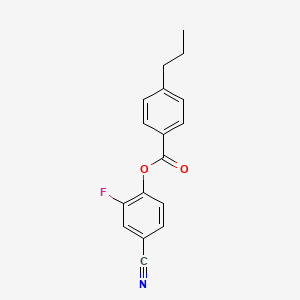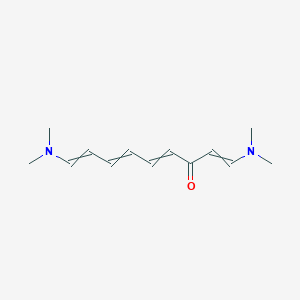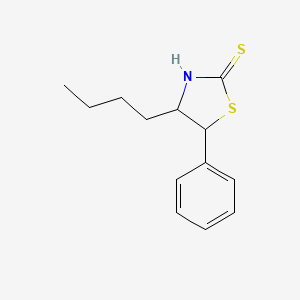
4-Butyl-5-phenyl-1,3-thiazolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-5-phenyl-1,3-thiazolidine-2-thione is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-5-phenyl-1,3-thiazolidine-2-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of butylamine, phenyl isothiocyanate, and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. Techniques such as microwave irradiation, sonochemistry, and the use of reusable catalysts have been employed to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-Butyl-5-phenyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiazolidines .
Aplicaciones Científicas De Investigación
4-Butyl-5-phenyl-1,3-thiazolidine-2-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable candidate for drug development.
Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and modulate biological pathways.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 4-Butyl-5-phenyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes like xanthine oxidase by binding to the active site and preventing substrate access. The compound’s thione group plays a crucial role in its biological activity by forming hydrogen bonds and interacting with amino acid residues in the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2-thione: Shares the thiazolidine ring but lacks the butyl and phenyl substituents.
4-Phenyl-1,3-thiazolidine-2-thione: Similar structure but without the butyl group.
5-Phenyl-1,3-thiazolidine-2-thione: Similar structure but with different substituent positions
Uniqueness
4-Butyl-5-phenyl-1,3-thiazolidine-2-thione is unique due to its specific substituents, which enhance its biological activity and make it a versatile compound for various applications. The presence of both butyl and phenyl groups contributes to its distinct chemical properties and reactivity .
Propiedades
Número CAS |
81731-81-9 |
|---|---|
Fórmula molecular |
C13H17NS2 |
Peso molecular |
251.4 g/mol |
Nombre IUPAC |
4-butyl-5-phenyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C13H17NS2/c1-2-3-9-11-12(16-13(15)14-11)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3,(H,14,15) |
Clave InChI |
YIAGSXIYWWJUTR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1C(SC(=S)N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B14407686.png)
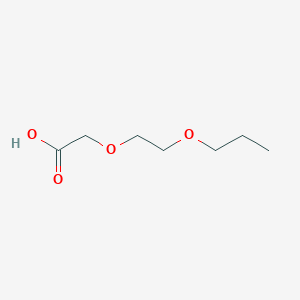
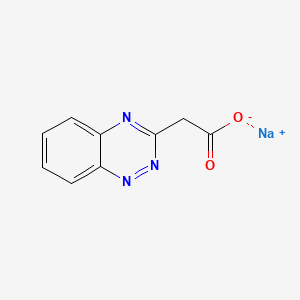
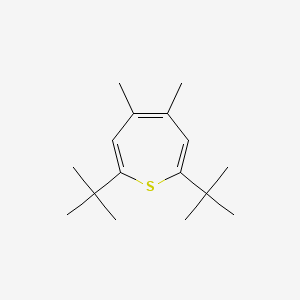
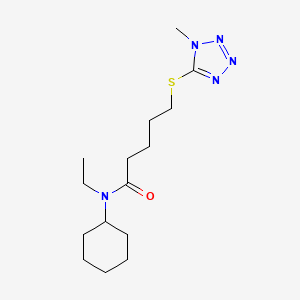
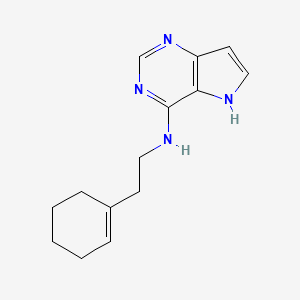
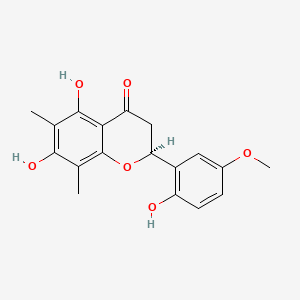
![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)
